Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are five-membered nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts to promote the cycloaddition. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s triazole ring is known for its antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with biological targets through the triazole ring. The triazole ring can form hydrogen bonds and hydrophobic interactions with various enzymes and receptors, leading to inhibition or activation of these targets . The azido group can also participate in bioorthogonal reactions, making the compound useful in bioconjugation and labeling studies .
Comparison with Similar Compounds
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate: This compound has a chloro substituent instead of an azido group, which affects its reactivity and biological activity.
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate: The presence of a methyl group instead of an azido group results in different chemical properties and applications.
The uniqueness of this compound lies in its azido group, which provides additional reactivity and potential for bioorthogonal chemistry .
Properties
CAS No. |
112881-60-4 |
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Molecular Formula |
C12H12N6O2 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
ethyl 5-azido-1-benzyltriazole-4-carboxylate |
InChI |
InChI=1S/C12H12N6O2/c1-2-20-12(19)10-11(15-16-13)18(17-14-10)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
TZVVBPSFJGDZGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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